molecular formula C22H28N4O3 B2849355 2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide CAS No. 1240817-41-7

2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2849355
CAS RN: 1240817-41-7
M. Wt: 396.491
InChI Key: VDLSZHFGMIPDOF-UHFFFAOYSA-N
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Description

The compound appears to contain a tert-butylphenyl group, an imidazolidinone group, and a cyanocyclopentyl group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to resist oxidation . The imidazolidinone group is a type of heterocycle that is often found in pharmaceuticals and other biologically active compounds . The cyanocyclopentyl group could potentially act as a synthetic handle, allowing further modifications to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The tert-butylphenyl group would likely introduce a significant amount of steric bulk . The imidazolidinone and cyanocyclopentyl groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazolidinone and cyanocyclopentyl groups . The imidazolidinone could potentially act as a hydrogen bond donor or acceptor, influencing the compound’s reactivity with other molecules . The nitrile group in the cyanocyclopentyl moiety could potentially be hydrolyzed, reduced, or undergo other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the tert-butylphenyl group is hydrophobic and could potentially increase the compound’s lipophilicity . The imidazolidinone and cyanocyclopentyl groups could potentially participate in hydrogen bonding, influencing the compound’s solubility or stability .

Scientific Research Applications

Bioactive Compound Isolation

The compound’s structure and bioactivities make it a candidate for isolation as a bioactive compound from therapeutic plants. This process can lead to the discovery of new drugs and pharmaceutical applications.

Each of these applications demonstrates the versatility and potential of “2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide” in various scientific fields. Further research and exploration are necessary to fully realize its potential and bring these applications to practical use .

Future Directions

Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation of its potential biological activity. This could involve in vitro testing, computational modeling, or other techniques .

properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-20(2,3)15-7-9-16(10-8-15)21(4)18(28)26(19(29)25-21)13-17(27)24-22(14-23)11-5-6-12-22/h7-10H,5-6,11-13H2,1-4H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLSZHFGMIPDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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